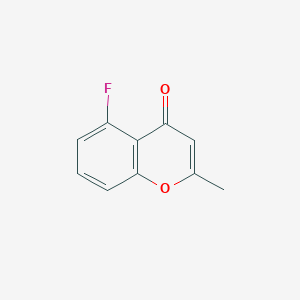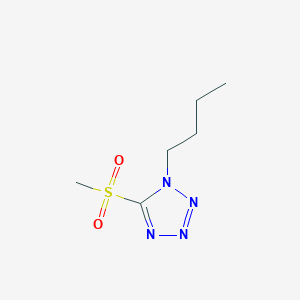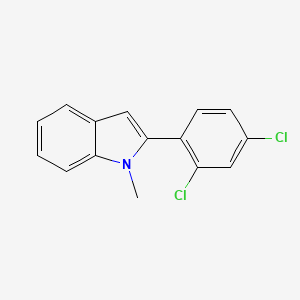![molecular formula C11H11NO B13686755 4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13686755.png)
4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one is a complex organic compound that belongs to the class of cyclopropaquinolines This compound is characterized by a cyclopropane ring fused to a quinoline structure, which imparts unique chemical properties and reactivity
準備方法
The synthesis of 4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic conditions. For instance, compounds similar to 1a,7b-dihydro-1H-cyclopropa[c]cinnolines undergo reactions in boiling acetic acid to yield the desired cyclopropaquinoline structure . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
化学反応の分析
4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Rearrangement: Under acidic conditions, the cyclopropane ring can undergo rearrangement, leading to different structural isomers.
科学的研究の応用
4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit tumor cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of DNA replication and transcription. Additionally, it may inhibit specific enzymes involved in cell proliferation, contributing to its anti-cancer properties .
類似化合物との比較
4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one can be compared with other cyclopropaquinoline derivatives, such as:
4-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline: This compound has a similar structure but differs in the degree of saturation and functional groups.
1a,7b-dihydro-1H-cyclopropa[c]cinnolines: These compounds undergo similar reactions and have comparable reactivity but differ in their specific applications and biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it a valuable compound for various scientific research applications.
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
4-methyl-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one |
InChI |
InChI=1S/C11H11NO/c1-6-3-2-4-7-8-5-9(8)11(13)12-10(6)7/h2-4,8-9H,5H2,1H3,(H,12,13) |
InChIキー |
OCMRWWJATPVGBQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C3CC3C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13686686.png)
![4-(Dichloromethyl)benzo[d][1,3]dioxole](/img/structure/B13686692.png)
![(R)-1-Amino-8-azaspiro[4.5]decane Dihydrochloride](/img/structure/B13686699.png)
![9-Propyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13686707.png)
![Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13686710.png)

![3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13686727.png)

![6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B13686748.png)



![Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13686783.png)
